molecular formula C15H16O5 B14455307 2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate CAS No. 72452-72-3

2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate

Cat. No.: B14455307
CAS No.: 72452-72-3
M. Wt: 276.28 g/mol
InChI Key: IURQBSVIDWDNCD-UHFFFAOYSA-N
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Description

2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate is an organic compound with a complex structure that includes both ester and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate typically involves the esterification of 2-[4-(2-Oxopropanoyl)phenoxy]ethanol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers and as a monomer in the synthesis of specialty plastics.

Mechanism of Action

The mechanism of action of 2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The ester and ketone groups can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-Phenyl-2-propanyl)phenoxy]ethyl acrylate
  • 2-[4-(2-Oxopropanoyl)phenoxy]ethyl acrylate

Uniqueness

2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

72452-72-3

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

2-[4-(2-oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C15H16O5/c1-10(2)15(18)20-9-8-19-13-6-4-12(5-7-13)14(17)11(3)16/h4-7H,1,8-9H2,2-3H3

InChI Key

IURQBSVIDWDNCD-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCOC1=CC=C(C=C1)C(=O)C(=O)C

Origin of Product

United States

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